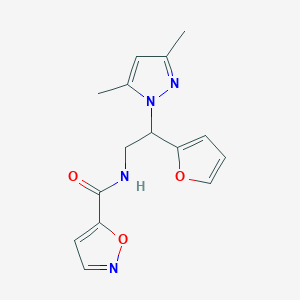
Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related tert-butyl piperidine carboxylates involves multiple steps, including reactions such as the Mitsunobu reaction and various reduction and hydrolysis steps to yield the desired cis isomers. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives are synthesized and converted to their corresponding cis isomers through selective reactions (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Molecular Structure Analysis
X-ray crystallography studies reveal the molecular structures of similar compounds, providing insights into their configuration and molecular packing. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate demonstrates the importance of the cis configuration for molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Reactions and Properties
Tert-butyl piperidine carboxylates undergo various chemical reactions, including allylation, to afford promising synthons for the preparation of diverse piperidine derivatives. These reactions are critical for the modification and functionalization of the piperidine ring (Moskalenko & Boev, 2014).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Tert-butyl cis-3,5-diaminopiperidine-1-carboxylate and its derivatives have been explored for various synthetic and characterization purposes. Studies have detailed the stereoselective synthesis of piperidine derivatives, focusing on reactions to form specific tert-butyl carboxylates with high stereoselectivity and exploring their molecular structures through X-ray and other analytical methods (Moskalenko et al., 2014), (Didierjean et al., 2004).
Chemical Synthesis Processes
Significant work has been done on optimizing the chemical synthesis processes of tert-butyl carboxylate compounds, including tert-butyl cis-3,5-diaminopiperidine-1-carboxylate. Researchers have developed efficient approaches for synthesizing these compounds, enhancing yields, and identifying potential for industrial scale-up (Chen Xin-zhi, 2011).
Synthesis of Analogues and Derivatives
The compound has been used as a core structure in the synthesis of various analogues and derivatives. The focus has been on exploiting specific chemical reactions to access a range of structurally diverse products, which are then characterized for their chemical and physical properties (Tei et al., 2012), (Çolak et al., 2021).
Use in Advanced Synthesis Techniques
The use of tert-butyl cis-3,5-diaminopiperidine-1-carboxylate in advanced synthesis techniques has been documented. This includes its role in kinetic resolutions and asymmetric syntheses, indicating its utility in producing enantiomerically pure compounds, which are important in fields like drug discovery and material science (Aye et al., 2008).
Material Science and Photophysics
The compound has also been noted in studies related to material science and photophysics, specifically in the synthesis of deuterium-labeled compounds. This showcases its application in the production of biologically active compounds and its role in nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl (3S,5R)-3,5-diaminopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXMZJBWLDTEE-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethylphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2482519.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)urea](/img/structure/B2482524.png)


![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2482528.png)



![methyl 4-((2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2482537.png)

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)